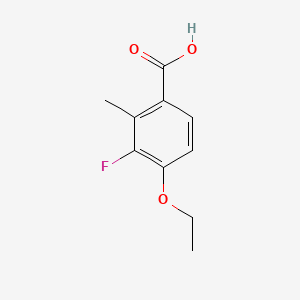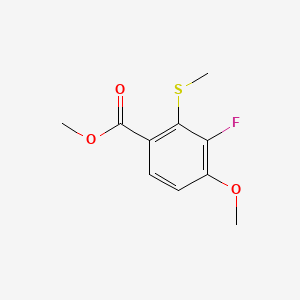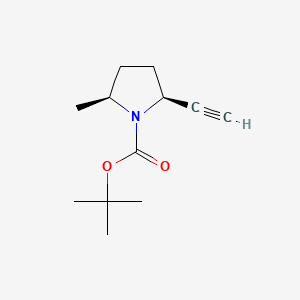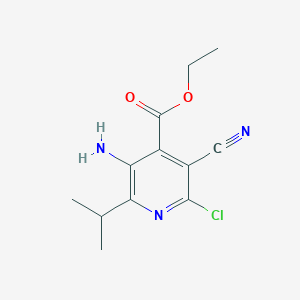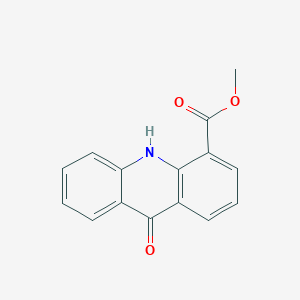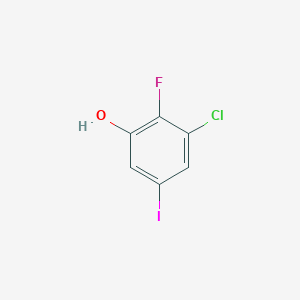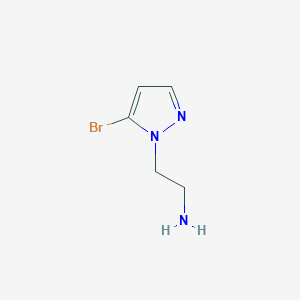
2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and an ethylamine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine typically involves the bromination of a pyrazole precursor followed by the introduction of the ethylamine group. One common method involves the following steps:
Bromination: The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile.
Amination: The brominated pyrazole is then reacted with ethylamine under basic conditions, often using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(5-azido-1H-pyrazol-1-YL)ethan-1-amine, while oxidation with hydrogen peroxide could yield 2-(5-bromo-1H-pyrazol-1-yl)ethan-1-ol.
科学的研究の応用
2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and ethylamine group can interact with the target site through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)ethan-1-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(5-Chloro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
2-(5-Methyl-1H-pyrazol-1-yl)ethan-1-amine: Contains a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness
The presence of the bromine atom in 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine imparts unique reactivity and potential biological activity compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence its interactions with biological targets.
特性
CAS番号 |
1547905-03-2 |
|---|---|
分子式 |
C5H8BrN3 |
分子量 |
190.04 g/mol |
IUPAC名 |
2-(5-bromopyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H8BrN3/c6-5-1-3-8-9(5)4-2-7/h1,3H,2,4,7H2 |
InChIキー |
JMZMMNDAOJVNFO-UHFFFAOYSA-N |
正規SMILES |
C1=C(N(N=C1)CCN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


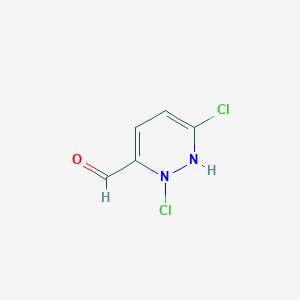
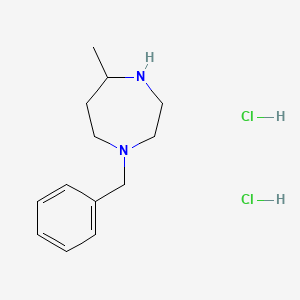
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
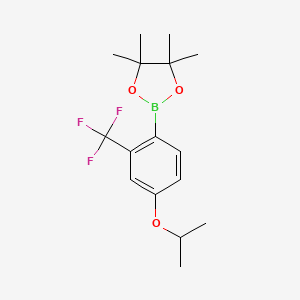

![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
